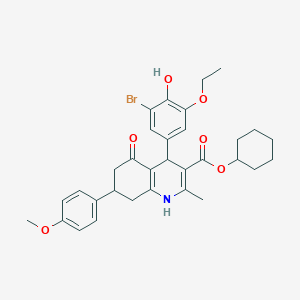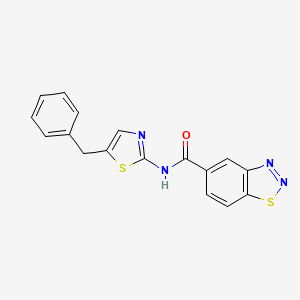
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide, also known as BZTH, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BZTH is a heterocyclic compound that belongs to the family of thiazoles and benzothiadiazoles. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide exerts its biological activity by binding to specific targets in cells. It has been found to bind to tubulin, a protein that plays a critical role in cell division. This compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells. It induces DNA damage, activates caspases, and upregulates pro-apoptotic proteins such as Bax and p53. This compound also inhibits NF-κB, a transcription factor that plays a critical role in inflammation and cancer. NF-κB inhibition leads to the downregulation of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. This compound exhibits potent biological activity at low concentrations, making it an ideal candidate for drug development. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. This compound also exhibits cytotoxicity at high concentrations, which can limit its use in vivo.
Future Directions
There are several future directions for the research and development of N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide. One potential application is in cancer therapy. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has exhibited anti-inflammatory effects in vitro, and further research is needed to evaluate its efficacy in vivo. Additionally, this compound has potential applications in antiviral therapy, as it has been found to exhibit activity against several viruses, including influenza and herpes simplex virus. Further research is needed to evaluate its efficacy and safety in clinical trials.
Synthesis Methods
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide involves the reaction of 5-benzyl-2-aminothiazole with 2-chloro-1,3-benzothiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound induces apoptosis, inhibits cell proliferation, and suppresses tumor growth through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-16(12-6-7-15-14(9-12)20-21-24-15)19-17-18-10-13(23-17)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFSUFOLJLHIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5039774.png)
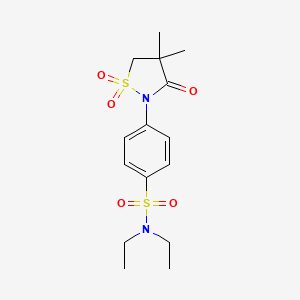
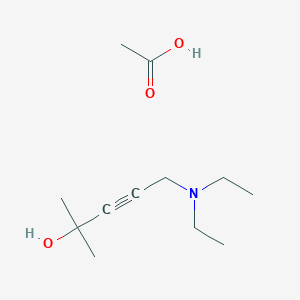

![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5039808.png)

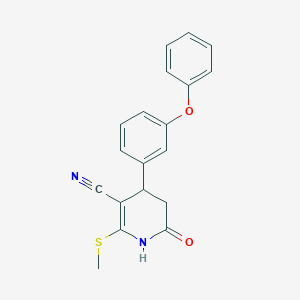
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)
![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)
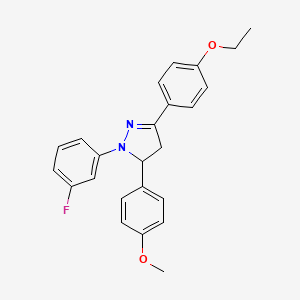
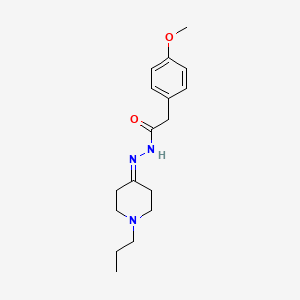
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)
![N-(3-ethoxypropyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5039859.png)
